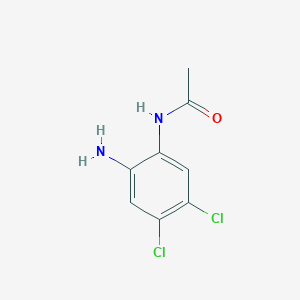N-(2-Amino-4,5-dichlorophenyl)acetamide
CAS No.: 501076-48-8
Cat. No.: VC1973122
Molecular Formula: C8H8Cl2N2O
Molecular Weight: 219.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 501076-48-8 |
|---|---|
| Molecular Formula | C8H8Cl2N2O |
| Molecular Weight | 219.06 g/mol |
| IUPAC Name | N-(2-amino-4,5-dichlorophenyl)acetamide |
| Standard InChI | InChI=1S/C8H8Cl2N2O/c1-4(13)12-8-3-6(10)5(9)2-7(8)11/h2-3H,11H2,1H3,(H,12,13) |
| Standard InChI Key | RFAVPISRRMQCOS-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=C(C=C1N)Cl)Cl |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1N)Cl)Cl |
Introduction
Physical and Chemical Properties
Physical Properties
N-(2-Amino-4,5-dichlorophenyl)acetamide is typically found as a crystalline solid at standard conditions. Its key physical properties are summarized in Table 1.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈Cl₂N₂O | |
| Molecular Weight | 219.06 g/mol | |
| CAS Number | 501076-48-8 | |
| Physical State | Solid | |
| Color | Typically white to off-white | |
| InChIKey | RFAVPISRRMQCOS-UHFFFAOYSA-N |
Chemical Structure and Identifiers
The molecular structure of N-(2-Amino-4,5-dichlorophenyl)acetamide features a benzene ring with two chlorine atoms at positions 4 and 5, an amino group at position 2, and an acetamide group attached to the nitrogen at position 1 . Its chemical representation can be defined through various nomenclature systems:
| Identifier | Value | Source |
|---|---|---|
| SMILES | CC(=O)NC1=CC(=C(C=C1N)Cl)Cl | |
| InChI | InChI=1S/C8H8Cl2N2O/c1-4(13)12-8-3-6(10)5(9)2-7(8)11/h2-3H,11H2,1H3,(H,12,13) | |
| DTXSID | DTXSID50308028 | |
| European Community Number | 623-513-7 |
Predicted Physical Properties
Based on computational modeling, the following collision cross-section data has been predicted for various ion adducts of N-(2-Amino-4,5-dichlorophenyl)acetamide:
Synthesis and Preparation Methods
The synthesis of N-(2-Amino-4,5-dichlorophenyl)acetamide typically involves the selective acetylation of 2-amino-4,5-dichloroaniline. Several synthetic routes have been developed for its preparation:
Direct Acetylation Method
The most common synthetic approach involves the reaction of 2-amino-4,5-dichloroaniline with acetic anhydride or acetyl chloride in the presence of a suitable base. This method allows for the selective acetylation of one of the amino groups, resulting in the formation of the target compound.
The reaction typically proceeds under mild conditions to prevent diacetylation, which would result in N-(2-acetamido-4,5-dichlorophenyl)acetamide (the bis-acetylated product) .
Selective Reduction Method
An alternative synthetic pathway involves the selective reduction of corresponding nitro compounds, followed by acetylation. This approach can be particularly useful when starting from readily available nitro-substituted precursors.
Hazard Statements
The following hazard statements are associated with this compound:
Precautionary Measures
When handling N-(2-Amino-4,5-dichlorophenyl)acetamide, the following precautionary measures are recommended:
-
Wear appropriate protective equipment, including gloves, protective clothing, and eye/face protection
-
If swallowed, contact a poison center or doctor if feeling unwell
-
If inhaled, remove to fresh air and keep at rest in a position comfortable for breathing
-
If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present
Applications and Research Applications
Chemical Building Block
N-(2-Amino-4,5-dichlorophenyl)acetamide serves as an important organic building block in chemical synthesis . Its functional groups provide multiple sites for further reactions, making it valuable in the construction of more complex molecules.
Research Applications
The compound is primarily used for research purposes, with applications in various fields:
-
Synthetic Chemistry: As a precursor in the synthesis of more complex structures including heterocycles and potential pharmaceutical intermediates
-
Material Science: Potential applications in the development of functional materials due to its structural features
-
Medicinal Chemistry Research: As a building block for the synthesis of compounds with potential biological activity
Comparison with Related Compounds
Structural Isomers and Related Compounds
Several compounds are structurally related to N-(2-Amino-4,5-dichlorophenyl)acetamide, including positional isomers and compounds with similar substitution patterns:
Comparative Chemical Properties
The positioning of functional groups in these related compounds leads to differences in their chemical reactivity and properties:
-
The position of the amino and acetamide groups affects the electron density distribution across the molecule, influencing its reactivity patterns.
-
The number and position of chlorine atoms impact the compound's lipophilicity and potential interactions with biological systems.
-
The presence of free amino groups versus acetylated amino groups significantly changes the hydrogen bonding capacity and solubility characteristics.
Future Research Directions
Development of Synthetic Methodologies
Research into more efficient and selective synthetic methods for N-(2-Amino-4,5-dichlorophenyl)acetamide and its derivatives represents another promising direction. Improvements in synthetic approaches could facilitate access to this compound and related structures for various applications.
Structure-Activity Relationship Studies
Comparative studies of N-(2-Amino-4,5-dichlorophenyl)acetamide with its structural isomers and related compounds could provide valuable insights into the relationship between molecular structure and biological activity, guiding the design of compounds with enhanced properties for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume